molecular formula C9H13FN3O7P B12857044 2'-Deoxy-2'-fluorocytidine 5'-(dihydrogen phosphate)

2'-Deoxy-2'-fluorocytidine 5'-(dihydrogen phosphate)

Cat. No.: B12857044
M. Wt: 325.19 g/mol
InChI Key: KTAATIGPZHTGOP-XVFCMESISA-N
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Description

2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) is a nucleoside analog that has garnered significant attention in scientific research due to its potent antiviral and anticancer properties. This compound is structurally similar to cytidine but with a fluorine atom replacing the hydroxyl group at the 2’ position, enhancing its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The final step involves phosphorylation to obtain the 5’-(dihydrogen phosphate) derivative.

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral RNA polymerases, thereby blocking viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) is unique due to its dual antiviral and anticancer properties. Its fluorine substitution enhances its stability and biological activity, making it a valuable compound in both antiviral and anticancer research.

Properties

Molecular Formula

C9H13FN3O7P

Molecular Weight

325.19 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13FN3O7P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)13-2-1-5(11)12-9(13)15/h1-2,4,6-8,14H,3H2,(H2,11,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

KTAATIGPZHTGOP-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)F

Origin of Product

United States

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